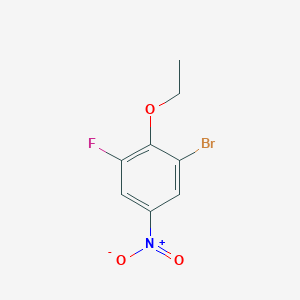

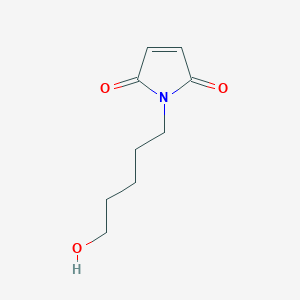

N-(5-hydroxypentyl)maleimide

説明

N-(5-Hydroxypentyl)maleimide is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs), such as Gemcitabine-O-Si(di-iso)-O-Mc .

Synthesis Analysis

The synthesis of N-(5-Hydroxypentyl)maleimide involves the use of maleimides, N-phenylmaleimide and bis(3-ethyl-5-methyl-4-maleimidophenyl)methane, which react with cyclopentadiene and furan to get the Diels–Alder reaction adducts. Then, these adducts are generated to the corresponding poly(maleimide)s via ring-opening metathesis polymerization .

Chemical Reactions Analysis

N-(5-Hydroxypentyl)maleimide is used in the synthesis of antibody-drug conjugates (ADCs) through a non-cleavable linker . It has been used in Diels–Alder reactions and ring-opening metathesis polymerization .

科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-hydroxypentyl)maleimide, focusing on six unique applications:

Polymer Chemistry

N-(5-hydroxypentyl)maleimide is widely used in the synthesis of polymers due to its ability to form stable covalent bonds. It can be incorporated into polymer backbones to enhance thermal stability and mechanical properties. This compound is particularly useful in creating polymers with specific functional groups that can be further modified for various applications, such as drug delivery systems and responsive materials .

Bioconjugation

In bioconjugation, N-(5-hydroxypentyl)maleimide is employed to link biomolecules, such as proteins and peptides, to other molecules or surfaces. The maleimide group reacts specifically with thiol groups, forming stable thioether bonds. This specificity is crucial for creating targeted drug delivery systems, biosensors, and diagnostic tools, where precise and stable conjugation is required .

Drug Delivery Systems

N-(5-hydroxypentyl)maleimide is used in the development of drug delivery systems, particularly in the formation of nanoparticles and hydrogels. These systems can encapsulate drugs and release them in a controlled manner. The maleimide group allows for the attachment of targeting ligands, enhancing the specificity and efficiency of drug delivery to diseased cells or tissues .

Photoluminescent Materials

This compound is also utilized in the synthesis of photoluminescent materials. By incorporating N-(5-hydroxypentyl)maleimide into conjugated polymers, researchers can create materials that exhibit strong fluorescence. These materials have applications in organic light-emitting diodes (OLEDs), sensors, and imaging technologies .

Electro-optic Materials

In the field of electro-optics, N-(5-hydroxypentyl)maleimide is used to synthesize materials with desirable electronic properties. These materials are essential for developing components such as transistors, photovoltaic cells, and other electronic devices. The maleimide group contributes to the stability and performance of these materials under various conditions .

Forensic Toxicology

N-(5-hydroxypentyl)maleimide derivatives are used in forensic toxicology for the detection and quantification of synthetic cannabinoids in biological samples. The compound’s ability to form stable conjugates with metabolites allows for accurate and sensitive analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application is crucial for monitoring drug abuse and ensuring public safety .

将来の方向性

N-(5-Hydroxypentyl)maleimide has potential applications in the synthesis of antibody-drug conjugates (ADCs) . Additionally, two new maleimide derivatives have been synthesized, prone to self-assemble and react with graphene as dienophiles . These developments suggest promising future directions for N-(5-Hydroxypentyl)maleimide.

作用機序

Target of Action

N-(5-hydroxypentyl)maleimide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The primary targets of N-(5-hydroxypentyl)maleimide are therefore the specific cancer cells that the ADC is designed to target .

Mode of Action

N-(5-hydroxypentyl)maleimide acts as a non-cleavable linker in ADCs . It connects the antibody, which recognizes and binds to specific proteins on the surface of cancer cells, with the cytotoxic drug . This allows the cytotoxic drug to be selectively delivered to cancer cells, thereby reducing damage to healthy cells .

Biochemical Pathways

The biochemical pathways affected by N-(5-hydroxypentyl)maleimide are those involved in the action of the ADCs . Once the ADC binds to its target cell, it is internalized and the cytotoxic drug is released, leading to cell death . The specific pathways affected would depend on the nature of the cytotoxic drug used in the ADC .

Pharmacokinetics

The pharmacokinetics of N-(5-hydroxypentyl)maleimide would be largely determined by the properties of the ADC of which it is a part . Factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the characteristics of the antibody and the cytotoxic drug, as well as the linker itself .

Result of Action

The result of the action of N-(5-hydroxypentyl)maleimide is the selective delivery of a cytotoxic drug to cancer cells, leading to their death while minimizing harm to healthy cells . This is achieved through its role as a linker in ADCs .

Action Environment

The action of N-(5-hydroxypentyl)maleimide, as part of an ADC, can be influenced by various environmental factors. These could include the presence of the target protein on cancer cells, the stability of the ADC in the bloodstream, and the ability of the ADC to penetrate the tumor tissue

特性

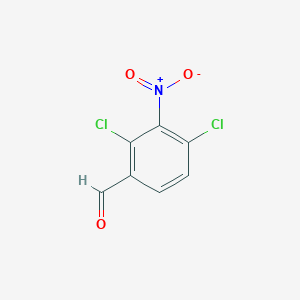

IUPAC Name |

1-(5-hydroxypentyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-7-3-1-2-6-10-8(12)4-5-9(10)13/h4-5,11H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIZONIKDWSRFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-hydroxypentyl)maleimide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。